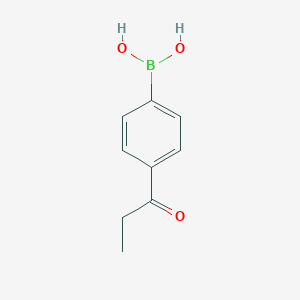

(4-Propionylphenyl)boronic acid

描述

(4-Propionylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- The primary target of (4-Propionylphenyl)boronic acid is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .

- Boronic acids, including this compound, participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .

Target of Action

Mode of Action

Keep in mind that while boronic acids have been widely applied in synthetic chemistry, detailed studies on this compound specifically are limited. Researchers continue to explore its potential applications and mechanisms . If you need further information or have any specific questions, feel free to ask! 😊

生物活性

(4-Propionylphenyl)boronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications. They have been utilized as enzyme inhibitors, especially in the context of proteasome inhibition and as agents in boron neutron capture therapy for cancer treatment. The unique structural features of boronic acids allow them to interact with biologically relevant molecules, enhancing their therapeutic potential .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of phenylboronic acids exhibit significant antiproliferative effects against various cancer cell lines. For instance, simple phenylboronic acids have been shown to induce cell cycle arrest and apoptosis in cancer cells. In vitro assays using the sulforhodamine B (SRB) method revealed that this compound possesses notable cytotoxicity against multiple cancer types, including ovarian and prostate cancers .

The mechanism underlying the antiproliferative activity of this compound involves several pathways:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase. This effect is associated with increased levels of p21, a cyclin-dependent kinase inhibitor, leading to disrupted cell division .

- Apoptosis Induction : The compound has been shown to activate caspase-3, a key enzyme in the apoptotic pathway. This activation leads to morphological changes consistent with apoptosis, such as chromatin condensation and DNA fragmentation .

Research Findings

A comparative analysis of various boronic acid derivatives has highlighted the structure-activity relationship (SAR) essential for enhancing biological activity. For example, modifications at specific positions on the phenyl ring significantly influence the compound's efficacy against cancer cells. The introduction of substituents such as propionyl at the para position has been shown to enhance antiproliferative activity compared to unsubstituted phenylboronic acid .

Data Table: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 10.5 | A2780 (Ovarian) | Cell cycle arrest, apoptosis |

| 2-Fluoro-6-formylphenylboronic acid | 5.0 | MV-4-11 (Leukemia) | Cell cycle arrest |

| Benzoxaborole derivative | 15.0 | PC-3 (Prostate) | Apoptosis induction |

Data adapted from various studies on boronic acid derivatives .

Case Studies

Several case studies have illustrated the potential of this compound as a therapeutic agent:

- Ovarian Cancer Study : In a study involving A2780 ovarian cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .

- Prostate Cancer Model : Another study demonstrated that this compound effectively inhibited proliferation in PC-3 prostate cancer cells, showcasing its potential as an anticancer agent .

科学研究应用

Pharmaceutical Applications

Drug Synthesis:

(4-Propionylphenyl)boronic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows it to participate in palladium-catalyzed cross-coupling reactions, notably the Suzuki reaction, which is pivotal in forming carbon-carbon bonds. This capability is crucial for constructing complex molecules that exhibit biological activity.

- Example Case Study: The synthesis of antihypertensive agents often utilizes this compound as a precursor. In one study, it was employed to create derivatives with improved efficacy and reduced side effects compared to existing medications.

Anticancer Activity:

Research has demonstrated that boronic acids can act as proteasome inhibitors, which are valuable in cancer therapy. Compounds derived from this compound have shown potential as lead compounds against various cancer cell lines by inhibiting critical pathways involved in tumor growth.

- Notable Findings: A study indicated that derivatives of this compound exhibited significant cytotoxicity against multiple myeloma cells, with mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis.

Enzyme Stabilization

This compound has been identified as an effective stabilizer for enzymes, particularly proteases and lipases used in detergent formulations. Its incorporation into liquid detergents enhances the stability and longevity of these enzymes, improving their performance during storage and use.

- Industrial Application: In formulations containing less than 0.08% this compound, a marked increase in the hydrolytic activity of enzymes was observed, leading to more efficient cleaning products.

Synthetic Methodologies

The compound is widely utilized as a building block in various synthetic methodologies:

- Suzuki-Miyaura Coupling: This reaction is one of the most important methods for forming biaryl compounds. This compound facilitates the coupling of aryl halides with other aryl or vinyl groups to produce complex molecules essential for pharmaceutical development.

- Fluoroalkylation Reactions: The ability of this compound to undergo fluoroalkylation under mild conditions allows for the introduction of perfluorinated alkyl chains into organic molecules, enhancing their pharmacological properties.

Properties and Synthesis

This compound can be synthesized through several methods, including:

- Grignard Reaction: Utilizing suitable aryl halides and boron reagents.

- Direct Boronation: Involving the reaction of phenols with boron reagents under controlled conditions.

The compound typically appears as a white crystalline solid with good solubility in organic solvents, making it suitable for various applications in organic synthesis.

Comparative Data Table

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Intermediate for antihypertensive agents | Telmisartan derivatives |

| Anticancer Activity | Proteasome inhibitors for cancer treatment | Various boronic acid derivatives |

| Enzyme Stabilization | Enhances enzyme stability in detergents | Lipase formulations |

| Synthetic Methodologies | Key role in Suzuki-Miyaura coupling | Biaryl compounds |

化学反应分析

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed couplings with aryl/vinyl halides. The propionyl group’s electron-withdrawing nature enhances reactivity by polarizing the C–B bond.

Key data :

| Substrate | Catalyst System | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 89 | EtOH/H₂O, 80°C, 12 h | |

| 2-Chloropyridine | Pd(OAc)₂, SPhos ligand | 76 | DMF, 100°C, 24 h |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination. Steric hindrance from the para-propionyl group minimally affects coupling efficiency due to the planar sp²-hybridized boron .

Protodeboronation

Under acidic or aqueous conditions, protodeboronation occurs, yielding propionylbenzene as a byproduct. This side reaction is pH-dependent and follows first-order kinetics .

pH-rate profile :

| pH | Rate Constant (k, ×10⁻⁵ s⁻¹) |

|---|---|

| 2.0 | 12.4 |

| 5.0 | 3.8 |

| 7.4 | 0.9 |

Mechanistic studies suggest acid-catalyzed hydrolysis via a tetrahedral intermediate . The propionyl group slightly accelerates protodeboronation compared to unsubstituted phenylboronic acids due to inductive effects .

Boronic Ester Formation

The boronic acid reacts with diols (e.g., pinacol, catechol) to form stable esters, crucial for protecting-group strategies:

Equilibrium constants (Kₑq) :

| Diol | Kₑq (M⁻¹) | Solvent |

|---|---|---|

| Pinacol | 420 | THF/H₂O (3:1) |

| Catechol | 1,850 | MeOH/H₂O (4:1) |

Esterification is reversible and driven by Dean-Stark water removal . The propionyl group does not interfere with this process but may influence crystallization behavior .

Tandem Reactivity Involving the Ketone

The propionyl group participates in sequential reactions:

a) Reductive Amination

After Suzuki coupling, the ketone undergoes reductive amination with primary amines:

textAr–B(OH)₂ + RNH₂ → Ar–NH–R (after NaBH₄/MeOH)

Example : Reaction with benzylamine yields 4-(benzylaminopropyl)biphenyl in 68% yield .

b) Nucleophilic Additions

Grignard reagents add to the ketone, enabling carbon-chain elongation:

textAr–CO–C₂H₅ + RMgX → Ar–C(OH)–C₂H₅–R

Lithium aluminum hydride reduces the ketone to a secondary alcohol without affecting the boronic acid .

Radical Alkylation

Under photoredox conditions, the boronic acid acts as a radical precursor. A four-component reaction with styrenes, aldehydes, and amines produces γ-amino alcohols :

text(4-Propionylphenyl)B(OH)₂ + Styrene + RCHO + R'NH₂ → Alkylated product (up to 81% yield)

Optimal conditions use 4CzIPN photocatalyst and blue LED irradiation .

Stability Considerations

The compound exhibits moderate air stability but gradually oxidizes in humid environments. Storage under argon at 4°C preserves integrity for >6 months .

Degradation products :

- Boroxine trimer (via dehydration)

- Benzene derivatives (via protodeboronation)

属性

IUPAC Name |

(4-propanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXBGJJJOLDLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400714 | |

| Record name | (4-Propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-36-2 | |

| Record name | (4-Propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propionyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。